5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
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Overview
Description
5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclobutane ring fused to a pyrazolo[5,1-b][1,3]oxazine moiety, with a carboxylic acid functional group attached. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid can be compared with other similar spirocyclic compounds, such as:
- Spiro[cyclopentane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
- Spiro[cyclohexane-1,6’-pyrazolo[5,1-b][1,3]oxazine] These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique spirocyclic structure of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-4-8-12(11-7)5-10(6-15-8)2-1-3-10/h4H,1-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYSQVBJEWQUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN3C(=CC(=N3)C(=O)O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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